molecular formula C9H4F16O B1293374 1H,1H,9H-Hexadecafluoro-1-nonanol CAS No. 376-18-1

1H,1H,9H-Hexadecafluoro-1-nonanol

Cat. No.: B1293374
CAS No.: 376-18-1
M. Wt: 432.1 g/mol
InChI Key: MSXVQELLSMPBFD-UHFFFAOYSA-N
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Description

1H,1H,9H-Hexadecafluoro-1-nonanol is a fluorinated alcohol with the molecular formula C9H4F16O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

1H,1H,9H-Hexadecafluoro-1-nonanol plays a significant role in biochemical reactions due to its fluorinated nature. It interacts with various enzymes, proteins, and other biomolecules, often altering their activity or stability. For instance, the compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The extensive fluorination can also enhance the compound’s binding affinity to certain proteins, leading to changes in their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects, such as organ damage or altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s fluorinated nature can also affect its solubility and transport properties, leading to differential distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. For instance, the compound may localize to the mitochondria, nucleus, or other organelles, depending on the presence of specific targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1H,1H,9H-Hexadecafluoro-1-nonanol can be synthesized through several methods, including direct fluorination, reduction in fluorinated solutions, and oxidation of fluorinated sulfides. One common method involves the fluorination of nonanol derivatives using elemental fluorine or fluorinating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high purity and yield, often utilizing specialized equipment to handle the reactive fluorine gas safely .

Chemical Reactions Analysis

Types of Reactions

1H,1H,9H-Hexadecafluoro-1-nonanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated ketones, carboxylic acids, alkanes, and various substituted derivatives .

Scientific Research Applications

1H,1H,9H-Hexadecafluoro-1-nonanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,1H,9H-Hexadecafluoro-1-nonanol exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms creates strong dipole interactions, which can influence the reactivity and stability of the compound. These interactions are crucial in its role as a reagent and in its applications in various fields .

Comparison with Similar Compounds

Similar Compounds

  • 1H,1H,7H-Dodecafluoro-1-heptanol
  • 1H,1H,5H-Octafluoro-1-pentanol
  • 1H,1H,3H-Tetrafluoro-1-propanol

Uniqueness

1H,1H,9H-Hexadecafluoro-1-nonanol stands out due to its higher fluorine content compared to similar compounds. This higher fluorine content enhances its stability, hydrophobicity, and reactivity, making it particularly valuable in applications requiring these properties .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F16O/c10-2(11)4(14,15)6(18,19)8(22,23)9(24,25)7(20,21)5(16,17)3(12,13)1-26/h2,26H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXVQELLSMPBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CF2HC7F14CH2OH, C9H4F16O
Record name 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-
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DSSTOX Substance ID

DTXSID3059923
Record name 1H,1H,9H-Hexadecafluoro-1-nonanol
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Molecular Weight

432.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

376-18-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1-nonanol
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Record name 1H,1H,9H-Hexadecafluoro-1-nonanol
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Record name 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-
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Record name 1H,1H,9H-Hexadecafluoro-1-nonanol
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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